molecular formula C17H11Cl2NO4 B12195623 6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12195623
M. Wt: 364.2 g/mol
InChI Key: BHCYRYQOHYGYSK-UHFFFAOYSA-N
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Description

6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloro-4H-chromen-4-one and 4-methoxyaniline.

    Condensation Reaction: The key step involves a condensation reaction between 6,8-dichloro-4H-chromen-4-one and 4-methoxyaniline in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dichloro-N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide
  • 6,8-dichloro-N-(4-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide

Uniqueness

6,8-dichloro-N-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11Cl2NO4

Molecular Weight

364.2 g/mol

IUPAC Name

6,8-dichloro-N-(4-methoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C17H11Cl2NO4/c1-23-11-4-2-10(3-5-11)20-17(22)15-8-14(21)12-6-9(18)7-13(19)16(12)24-15/h2-8H,1H3,(H,20,22)

InChI Key

BHCYRYQOHYGYSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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